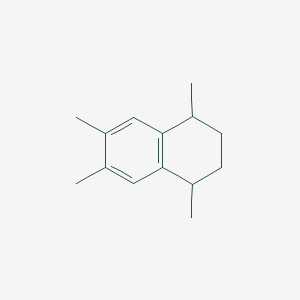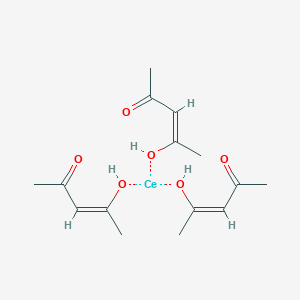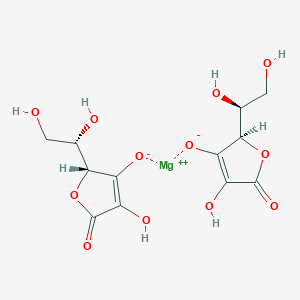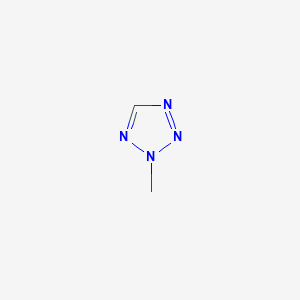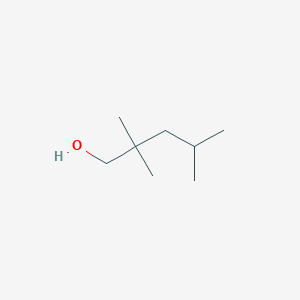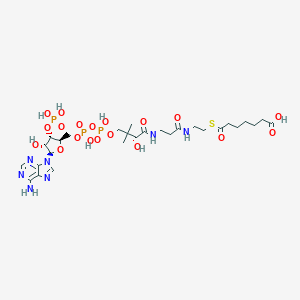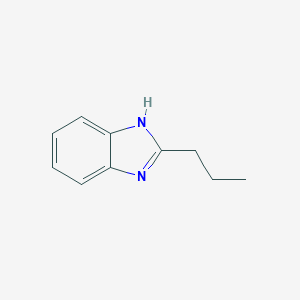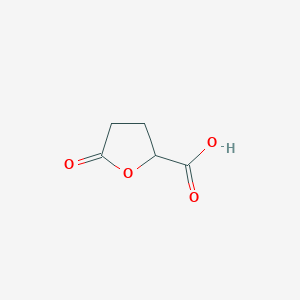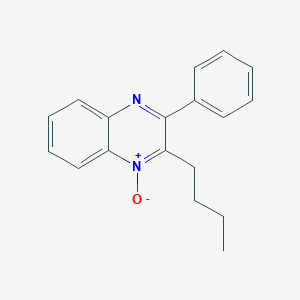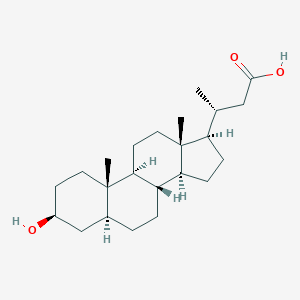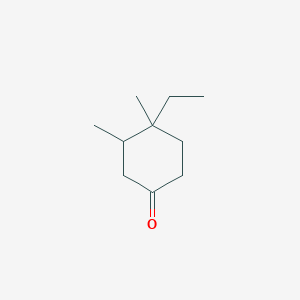
Cyclohexanone, 4-ethyl-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-ethyl-3,4-dimethyl- is a cyclic ketone that is widely used in various industrial applications. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexanone, 4-ethyl-3,4-dimethyl- is not well understood. However, it is believed to act as an inhibitor of the cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It has also been reported to have antimicrobial and antifungal activities, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Cyclohexanone, 4-ethyl-3,4-dimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce liver damage and oxidative stress in rats, which may be attributed to its ability to generate reactive oxygen species (ROS) and deplete glutathione levels in the liver. Moreover, it has been reported to have neurotoxic effects, which may be attributed to its ability to disrupt the blood-brain barrier and induce apoptosis in neuronal cells.
Advantages and Limitations for Lab Experiments
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several advantages and limitations for lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized in the lab. Moreover, it has a high boiling point and low vapor pressure, which makes it a suitable solvent for high-temperature reactions. However, it is a toxic and flammable chemical that requires careful handling and disposal. Moreover, it has a strong odor that can cause irritation to the respiratory system and eyes.
Future Directions
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several future directions for research. One promising direction is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another direction is the investigation of its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and solar cells. Moreover, further studies are needed to understand its mechanism of action and to explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, cyclohexanone, 4-ethyl-3,4-dimethyl- is an important chemical intermediate that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential applications and to understand its mechanism of action.
Synthesis Methods
Cyclohexanone, 4-ethyl-3,4-dimethyl- can be synthesized by the oxidation of 4-ethyl-3,4-dimethylcyclohexene using various oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide. The reaction can be carried out under different conditions such as reflux, microwave irradiation, and ultrasound-assisted methods. The yield and selectivity of the reaction can be optimized by controlling the reaction parameters such as temperature, time, and the amount of oxidizing agent.
Scientific Research Applications
Cyclohexanone, 4-ethyl-3,4-dimethyl- has various scientific research applications. It is used as a building block in the synthesis of various chemicals and pharmaceuticals such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used as a solvent in the production of varnishes, paints, and adhesives. Moreover, it has potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
properties
CAS RN |
17429-42-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethyl-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3 |
InChI Key |
QTLPQJJMLOKWME-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)CC1C)C |
Canonical SMILES |
CCC1(CCC(=O)CC1C)C |
synonyms |
4-Ethyl-3,4-dimethylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



